molecular formula C7H10N2O3 B11791939 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11791939
M. Wt: 170.17 g/mol
InChI Key: YPHNWWSAQGONJP-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid ( 1365959-06-3) is a high-purity pyrazole derivative organic building block supplied with a typical purity of 98% . This compound, with a molecular formula of C 7 H 10 N 2 O 3 and a molecular weight of 170.17 g/mol, is characterized by its canonical SMILES structure COC1=C(C=NN1C)CC(=O)O . It serves as a versatile precursor and key intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds. As a pyrazole-based scaffold, this acetic acid functionalized molecule offers researchers a valuable template for constructing more complex structures with potential biological activity. Pyrazole carboxylic acid derivatives are of significant interest in agrochemical and pharmaceutical research; for instance, structurally related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are well-established intermediates in synthesizing a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs) . This suggests potential applications for our product in similar exploratory research aimed at creating new active ingredients. Please handle with appropriate care. This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all stated precautionary measures, including the use of personal protective equipment. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(5-methoxy-1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-9-7(12-2)5(4-8-9)3-6(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

YPHNWWSAQGONJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-5-chloro-1H-pyrazol-4-yl Acetonitrile

The pyrazole core is constructed via cyclization of 4-chlorophenylhydrazine hydrochloride (1a ) with ethyl acetoacetate in acetic acid, yielding 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (2a ). Subsequent N-methylation with dimethyl sulfate (DMS) in alkaline conditions affords 3a , which undergoes Mannich reaction with dimethylamine hydrochloride and formaldehyde to introduce a dimethylaminomethyl group at position 4 (4a ). Quaternization with iodomethane, followed by cyanation using potassium cyanide, produces the nitrile derivative 5a .

Reaction Conditions :

  • Cyclization: 24 h stirring at room temperature in glacial acetic acid.

  • Methylation: DMS in NaOH/MeOH at reflux.

  • Cyanation: KCN in ethanol/water at 60°C.

Yield : 60–75% over four steps.

Methoxylation of Chloropyrazole Intermediate

The chloro group at position 5 is substituted with methoxy via nucleophilic aromatic substitution. Treatment of 5a with sodium methoxide in methanol under reflux replaces chlorine with methoxy, yielding 1-methyl-5-methoxy-1H-pyrazol-4-yl acetonitrile (6a ).

Key Data :

  • IR : Disappearance of C–Cl stretch at 650 cm⁻¹, appearance of C–O–C at 1250 cm⁻¹.

  • ¹H-NMR : Singlet at δ 3.85 ppm (3H, OCH₃).

Hydrolysis of Nitrile to Acetic Acid

The nitrile group in 6a is hydrolyzed to carboxylic acid using concentrated sulfuric acid at 100°C, yielding 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Characterization :

  • mp : 185–187°C.

  • ¹H-NMR (DMSO-d₆) : δ 3.31 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 3.95 (s, 2H, CH₂), 7.45 (s, 1H, pyrazole-H).

  • MS : m/z 211 [M+H]⁺.

Method 2: Knoevenagel Condensation and Reduction

Synthesis of Pyrazolecarbaldehyde Intermediate

1-Methyl-5-methoxy-1H-pyrazole-4-carbaldehyde (8a ) is prepared via Vilsmeier–Haack formylation of 1-methyl-5-methoxypyrazole using DMF and POCl₃.

Reaction Conditions :

  • Formylation: 0°C to room temperature, 12 h.

  • Yield : 78–89%.

Knoevenagel Condensation with Malonic Acid

Condensation of 8a with malonic acid in ethanol using piperidine and pyridine as catalysts produces 2-((1-methyl-5-methoxy-1H-pyrazol-4-yl)methylene)malonic acid (9a ).

Key Data :

  • mp : 204–206°C.

  • IR : 1715 cm⁻¹ (C=O).

Hydrogenation to Acetic Acid Derivative

Catalytic hydrogenation of 9a over Pd/C in ethanol reduces the α,β-unsaturated bond, yielding this compound.

Yield : 82% after purification.

Method 3: Ester Hydrolysis

Synthesis of Ethyl 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetate

Ethyl acetoacetate is alkylated with 1-methyl-5-methoxy-1H-pyrazol-4-yl bromide in the presence of Cs₂CO₃ in THF, forming the ester precursor.

Reaction Conditions :

  • Alkylation: 60°C, 3 h.

  • Yield : 70%.

Acidic Hydrolysis to Carboxylic Acid

Hydrolysis of the ester with 6 N HCl at 75°C for 10 h affords the target acetic acid.

Characterization :

  • ¹H-NMR : Consistent with Method 1.

  • HPLC Purity : >99%.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield 60–75%65–82%70–85%
Reaction Steps 432
Key Advantage ScalabilityMild conditionsShort route
Limitation Toxic cyanideHigh-pressure H₂Bromide availability

Experimental Data and Characterization

Spectral Consistency Across Methods

All routes produced identical ¹H-NMR spectra, confirming structural integrity. IR spectra showed characteristic C=O stretches at 1680–1715 cm⁻¹.

Purity and Yield Optimization

Method 3 achieved the highest purity (>99%) due to fewer intermediates, while Method 1 offered superior scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)ethanol.

    Substitution: Formation of 2-(5-Halo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Scientific Research Applications

Pharmacological Properties

The compound is part of the pyrazole family, which is known for a variety of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Research indicates that 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth and inducing apoptosis .
  • Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent, effective against both bacterial and fungal strains, which could be useful in developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. The characterization of this compound is crucial for understanding its structure and confirming its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed in this regard .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The study found that this specific compound exhibited remarkable inhibition of cell growth in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The results demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Potential Therapeutic Applications

The diverse biological activities of this compound open avenues for several therapeutic applications:

  • Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel therapeutic agent for various cancers.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.
  • Antimicrobial Treatments : The antimicrobial activity suggests potential use in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Fluorine Substitution : The 5-fluoro analog (CAS 1823818-15-0) demonstrates how halogenation can alter pharmacokinetic properties, such as membrane permeability .
  • Heterocycle Fusion : Compounds like the oxadiazole derivative () show that fused heterocycles can modulate steric and electronic profiles, impacting target binding.

Physicochemical Properties

  • Melting Points : Pyrazole-acetic acids generally exhibit higher melting points (e.g., 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ) due to hydrogen bonding via COOH. Methoxy groups may lower melting points slightly by increasing molecular asymmetry.
  • Solubility : The acetic acid group enhances water solubility at physiological pH, while lipophilic substituents (e.g., methoxy, phenyl) improve lipid membrane penetration .

Biological Activity

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetic acid derivatives. The resulting compound features a pyrazole ring, which is critical for its biological activity. The structural framework allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies highlighted that this compound could induce apoptosis in these cells by modulating signaling pathways such as PI3K/AKT/mTOR .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast)15.0Induces apoptosis via PI3K/AKT/mTOR pathway
Other Pyrazole DerivativeHepG2 (Liver)12.5Inhibition of cell proliferation

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This inhibition suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameTarget CytokineIC50 (µM)Experimental Model
This compoundTNF-α20.0LPS-stimulated macrophages
Other Pyrazole DerivativeIL-618.0Carrageenan-induced edema model

Antimicrobial Properties

Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or interfere with metabolic pathways is under investigation .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in animal models. In one case study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Moreover, molecular docking studies have provided insights into its binding affinities with key proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. Key steps include:
  • Cyclocondensation : Conducted under reflux (80–100°C) in ethanol or DMF to form the pyrazole ester intermediate.
  • Hydrolysis : Basic hydrolysis (NaOH/KOH in aqueous ethanol) converts the ester to the carboxylic acid.
    Purity is influenced by reaction time, temperature, and stoichiometric ratios. For example, excess alkali during hydrolysis can degrade sensitive functional groups .
    Example Data: Ethyl 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate (intermediate) yields ~75–85% after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the pyrazole ring substitution pattern. The methoxy group at C5 appears as a singlet (~δ 3.8–4.0 ppm), while the methyl group at N1 resonates at δ 3.3–3.5 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
    Substituent effects (e.g., electron-donating methoxy groups) can downfield-shift adjacent protons in NMR .

Q. What are the key stability considerations when handling this compound under standard laboratory conditions?

  • Methodological Answer : The compound is stable at room temperature in dry environments but sensitive to:
  • Moisture : Hydrolysis of the carboxylic acid group can occur; store desiccated.
  • pH extremes : Degrades in strong acids/bases; neutral buffers (pH 6–8) are recommended for biological assays.
    Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when properly stored .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELXL refinement strategies address them?

  • Methodological Answer : Challenges include:
  • Disorder in the pyrazole ring : Common due to rotational flexibility of the methoxy group.
  • Hydrogen bonding networks : Carboxylic acid groups form complex intermolecular interactions.
    SHELXL Refinement :
  • Use ISOR restraints to model anisotropic displacement parameters for disordered atoms.
  • Apply DFIX/FLAT commands to maintain geometry during refinement.
    Example: A similar pyrazole derivative achieved R-factor = 0.045 using SHELXL with 3272 reflections .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data.
  • Adjust computational models to account for solvent effects (e.g., PCM for DMSO) and tautomeric equilibria.
    Case Study: For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT-predicted ¹³C NMR shifts deviated <2 ppm from experimental values after solvent correction .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :
  • Step-wise monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and minimize side reactions.
  • Protection/deprotection : Protect the carboxylic acid as a methyl ester during pyrazole formation, then hydrolyze .
  • Catalytic optimization : Pd/C or NaHCO₃ can enhance cyclocondensation efficiency (yield increase: 15–20%) .

Q. How does the electronic nature of substituents influence tautomeric equilibria in the pyrazole ring, and what experimental evidence supports current models?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., COOH) stabilize the N1-protonated tautomer, while methoxy groups favor N2 protonation.
  • ¹H-¹⁵N HMBC NMR : Correlates nitrogen chemical shifts to tautomeric states.
  • X-ray crystallography : Resolves tautomer dominance; e.g., 5-methoxy derivatives predominantly adopt the 1H-pyrazole form .

Q. What advanced pharmacological screening approaches are recommended for evaluating structure-activity relationships in this compound class?

  • Methodological Answer :
  • In silico docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or kinases.
  • ADMET profiling : Assess solubility (LogP <3) and metabolic stability (microsomal half-life >30 min).
  • In vitro assays : Test anti-inflammatory activity via IL-6 inhibition (IC₅₀ <10 µM) .

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